1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640964-95-8
Cat. No.: VC11816051
Molecular Formula: C20H32N6O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640964-95-8 |
|---|---|
| Molecular Formula | C20H32N6O2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 1-(4-methylpiperidin-1-yl)-2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H32N6O2/c1-17-4-6-26(7-5-17)20(27)16-23-8-10-24(11-9-23)18-2-3-19(22-21-18)25-12-14-28-15-13-25/h2-3,17H,4-16H2,1H3 |
| Standard InChI Key | STKHJVACARYLHF-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
| Canonical SMILES | CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Introduction
Structural Analysis
| Component | Description |
|---|---|
| 4-Methylpiperidine | A six-membered nitrogen-containing ring with a methyl group, contributing to lipophilicity. |
| Pyridazine Substituent | A six-membered aromatic heterocycle with two adjacent nitrogen atoms, often found in bioactive molecules. |
| Morpholine Group | A cyclic ether with amine functionality, enhancing solubility and hydrogen bonding potential. |
| Piperazine Ring | A symmetrical six-membered ring with two nitrogen atoms, commonly used in drug design for receptor binding. |
| Ethanone Linker | A ketone functional group providing rigidity and polarity to the molecule. |
Potential Applications
Although no direct information about this specific compound was found, its structural features are consistent with molecules used in:
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Pharmaceutical Research:
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Piperazine and pyridazine derivatives are often explored for their antimicrobial, anticancer, or CNS activity.
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The morpholine group is frequently included to improve pharmacokinetics (e.g., solubility and bioavailability).
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Biological Targeting:
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Compounds with similar scaffolds are known to act as enzyme inhibitors or receptor antagonists.
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Drug Discovery:
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The combination of aromatic heterocycles and flexible linkers suggests potential as a lead compound for drug development.
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Similar Compounds
Compounds containing piperidine or piperazine rings have demonstrated diverse biological activities:
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Antimicrobial agents (e.g., tetrazole-piperidine derivatives) .
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CNS-active drugs targeting serotonin or dopamine receptors.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the core heterocyclic rings (e.g., pyridazine or piperazine).
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Functionalization with electron-donating or withdrawing groups to modulate activity.
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Coupling reactions to attach substituents like morpholine or alkyl groups.
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